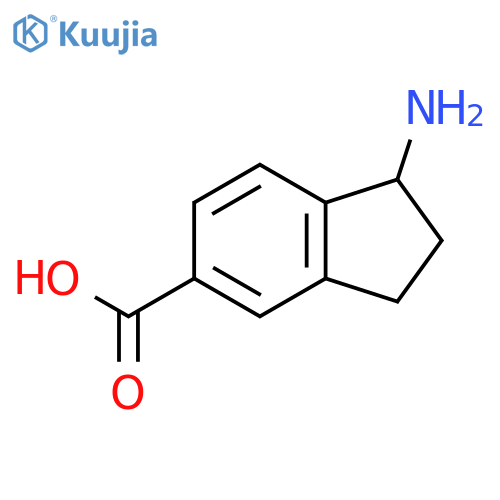Cas no 1273604-70-8 (1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid)

1273604-70-8 structure
商品名:1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid
CAS番号:1273604-70-8
MF:C10H11NO2
メガワット:177.199842691422
CID:4726982
1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid
- 1-AMINOINDANE-5-CARBOXYLIC ACID
- FCH1143503
- AX8297364
- 1H-Indene-5-carboxylic acid, 1-amino-2,3-dihydro-,
-
- インチ: 1S/C10H11NO2/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5,9H,2,4,11H2,(H,12,13)
- InChIKey: ZFBHHXHSPRMSQS-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC2=C(C=1)CCC2N)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 217
- トポロジー分子極性表面積: 63.3
1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM270393-1g |
1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid |
1273604-70-8 | 97% | 1g |
$854 | 2024-08-02 | |
| Enamine | EN300-7548964-1.0g |
1-amino-2,3-dihydro-1H-indene-5-carboxylic acid |
1273604-70-8 | 95.0% | 1.0g |
$800.0 | 2025-03-22 | |
| Enamine | EN300-7548964-0.25g |
1-amino-2,3-dihydro-1H-indene-5-carboxylic acid |
1273604-70-8 | 95.0% | 0.25g |
$735.0 | 2025-03-22 | |
| Enamine | EN300-7548964-0.5g |
1-amino-2,3-dihydro-1H-indene-5-carboxylic acid |
1273604-70-8 | 95.0% | 0.5g |
$768.0 | 2025-03-22 | |
| Alichem | A079000329-1g |
1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid |
1273604-70-8 | 97% | 1g |
984.90 USD | 2021-06-15 | |
| Enamine | EN300-7548964-2.5g |
1-amino-2,3-dihydro-1H-indene-5-carboxylic acid |
1273604-70-8 | 95.0% | 2.5g |
$1568.0 | 2025-03-22 | |
| Enamine | EN300-7548964-5.0g |
1-amino-2,3-dihydro-1H-indene-5-carboxylic acid |
1273604-70-8 | 95.0% | 5.0g |
$2318.0 | 2025-03-22 | |
| Enamine | EN300-7548964-0.05g |
1-amino-2,3-dihydro-1H-indene-5-carboxylic acid |
1273604-70-8 | 95.0% | 0.05g |
$671.0 | 2025-03-22 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02219-5g |
1-amino-2,3-dihydro-1H-indene-5-carboxylic acid |
1273604-70-8 | 97% | 5g |
$2322 | 2023-09-07 | |
| Chemenu | CM270393-5g |
1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid |
1273604-70-8 | 97% | 5g |
$1571 | 2024-08-02 |
1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid 関連文献
-
1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
1273604-70-8 (1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid) 関連製品
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 13769-43-2(potassium metavanadate)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
